molecular formula C7H10N2O2S B031689 Ethyl 2-(2-aminothiazol-5-yl)acetate CAS No. 62557-32-8

Ethyl 2-(2-aminothiazol-5-yl)acetate

Cat. No.: B031689
CAS No.: 62557-32-8
M. Wt: 186.23 g/mol
InChI Key: JAZQWKNSZPGYPK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .

Mechanism of Action

Target of Action

Ethyl 2-(2-aminothiazol-5-yl)acetate is a derivative of 2-aminothiazole . The primary targets of 2-aminothiazoles are cyclin-dependent kinase 5 (CDK5) . CDK5 plays a crucial role in the regulation of neuron development and function.

Mode of Action

The compound interacts with its target, CDK5, by inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, primarily in neurons, where CDK5 is predominantly active.

Biochemical Pathways

The inhibition of CDK5 affects several biochemical pathways. Most notably, it impacts the regulation of neuronal development and function. This includes processes such as neuron migration, synaptic plasticity, and neuronal survival .

Pharmacokinetics

Factors such as its lipophilicity and water solubility would influence how well the compound is absorbed and distributed within the body.

Result of Action

The inhibition of CDK5 by this compound can lead to changes in neuronal function. This could potentially have therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity profile suggests that it may react violently when nitrated with nitric or nitric-sulfuric acids .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate typically begins with the reaction of ethyl bromoacetate with thiourea in the presence of a base such as sodium ethoxide.

    Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Biological Activity: Exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQWKNSZPGYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352068
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62557-32-8
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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